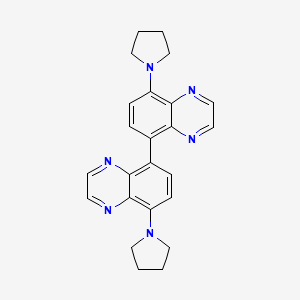
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is a complex organic compound that belongs to the class of biquinoxalines These compounds are characterized by the presence of two quinoxaline rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline typically involves the following steps:
Formation of Quinoxaline Rings: The quinoxaline rings can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Coupling of Quinoxaline Rings: The two quinoxaline rings are then coupled using a suitable coupling agent under controlled conditions.
Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the quinoxaline rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield partially or fully reduced quinoxaline derivatives.
科学研究应用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups could enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoline: Similar structure but with quinoline rings instead of quinoxaline.
8,8’-Di(morpholin-1-yl)-5,5’-biquinoxaline: Similar structure but with morpholine groups instead of pyrrolidine.
5,5’-Biquinoxaline: Lacks the pyrrolidine groups, providing a simpler structure for comparison.
Uniqueness
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is unique due to the presence of both quinoxaline rings and pyrrolidine groups, which can influence its chemical reactivity and potential applications. The combination of these structural features may provide enhanced properties compared to similar compounds.
属性
CAS 编号 |
667414-56-4 |
|---|---|
分子式 |
C24H24N6 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |
InChI |
InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |
InChI 键 |
CAQBFANCMYQVHY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)
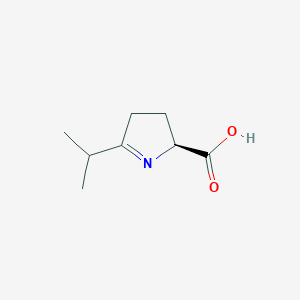
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
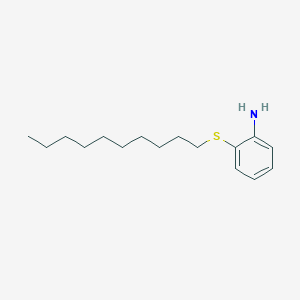
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)
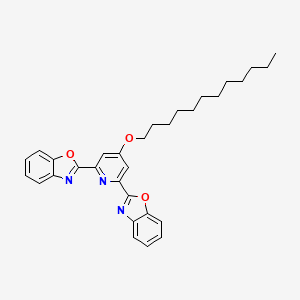
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
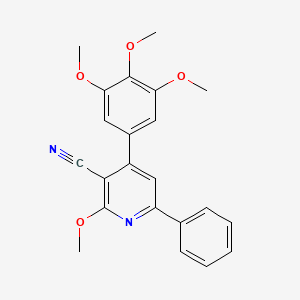

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
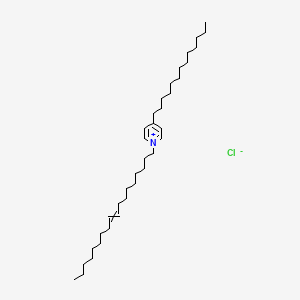
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
